molecular formula C16H17NO3S B2396764 4-methyl-3-(phenylsulfonyl)-5,6,7,8-tetrahydro-2(1H)-quinolinone CAS No. 477873-04-4

4-methyl-3-(phenylsulfonyl)-5,6,7,8-tetrahydro-2(1H)-quinolinone

Cat. No.: B2396764
CAS No.: 477873-04-4
M. Wt: 303.38
InChI Key: CADFTODBEDJTOS-UHFFFAOYSA-N
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Description

4-methyl-3-(phenylsulfonyl)-5,6,7,8-tetrahydro-2(1H)-quinolinone is a heterocyclic compound that features a quinolinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the phenylsulfonyl group and the tetrahydroquinolinone ring system imparts unique chemical properties to the molecule, making it a valuable target for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(phenylsulfonyl)-5,6,7,8-tetrahydro-2(1H)-quinolinone typically involves the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(phenylsulfonyl)-5,6,7,8-tetrahydro-2(1H)-quinolinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-methyl-3-(phenylsulfonyl)-5,6,7,8-tetrahydro-2(1H)-quinolinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methyl-3-(phenylsulfonyl)-5,6,7,8-tetrahydro-2(1H)-quinolinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the quinolinone core may participate in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-(phenylsulfonyl)-2(1H)-quinolinone: Lacks the tetrahydro ring system, which may affect its reactivity and biological activity.

    3-(phenylsulfonyl)-5,6,7,8-tetrahydro-2(1H)-quinolinone: Similar structure but without the methyl group, potentially altering its chemical properties.

    4-methyl-3-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline: Different core structure, which may influence its overall stability and reactivity.

Uniqueness

4-methyl-3-(phenylsulfonyl)-5,6,7,8-tetrahydro-2(1H)-quinolinone is unique due to the combination of the phenylsulfonyl group and the tetrahydroquinolinone ring system. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-methyl-5,6,7,8-tetrahydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-11-13-9-5-6-10-14(13)17-16(18)15(11)21(19,20)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADFTODBEDJTOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=C1CCCC2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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